
N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a naphthyl group, and a pyridazinone moiety, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Naphthyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the acetamide linkage through condensation reactions with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is C21H18BrN3O3. It features a complex structure that includes a bromophenyl group and a naphthalenic moiety linked through a pyridazine framework. The presence of these functional groups contributes to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Certain derivatives demonstrate effective inhibition against bacterial strains, suggesting potential applications in developing new antibacterial agents .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Development of Novel Materials
The compound's unique electronic properties may be harnessed in the development of novel materials, such as organic semiconductors or photonic devices. The bromine atom enhances the compound's electronic characteristics, making it suitable for applications in organic electronics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-fluorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may impart unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- analogs.
Biological Activity
N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H14BrN3O
- Molecular Weight : 372.21 g/mol
- CAS Number : 20788-07-2
The structure features a bromophenyl group attached to a pyridazine ring, which is known for its biological significance.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, which play a crucial role in regulating gene expression related to cancer cell proliferation and survival .
- Induction of Apoptosis : Studies demonstrate that such compounds can promote apoptosis in cancer cells, leading to reduced tumor growth. For instance, in vitro assays have shown significant increases in apoptosis rates in treated HepG2 cells .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial and fungal strains, indicating potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Studies
- Antitumor Activity : A study involving the compound showed promising results in inhibiting tumor growth in xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate comparable to established treatments, suggesting its potential as a therapeutic agent .
- Apoptotic Mechanism : Flow cytometry analysis demonstrated that treatment with the compound significantly increased the apoptosis rate in HepG2 cells compared to controls, indicating a dose-dependent effect on cell viability .
- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives of the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in infectious disease management .
Properties
Molecular Formula |
C22H16BrN3O2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-7-9-19(10-8-18)24-21(27)14-26-22(28)12-11-20(25-26)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,24,27) |
InChI Key |
BMRUBHYCABUODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.